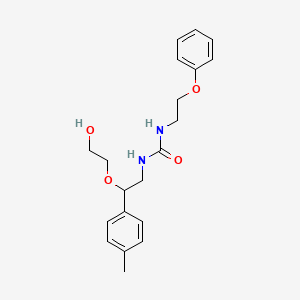
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes hydroxyethoxy, p-tolyl, and phenoxyethyl groups attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethanol, which is then reacted with 2-phenoxyethyl isocyanate under controlled conditions to form the final urea derivative. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Base catalysts like triethylamine or pyridine to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 50°C to ensure optimal reaction rates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) for introducing halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield 2-(2-oxoethoxy)-2-(p-tolyl)ethyl derivatives.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development studies targeting specific enzymes or receptors.
Industry: In industrial chemistry, this compound can be used in the formulation of specialty chemicals, including surfactants, polymers, and coatings. Its ability to undergo various chemical modifications makes it valuable for creating materials with desired properties.
作用機序
The mechanism by which 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and phenoxyethyl groups can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
1-(2-Hydroxyethoxy)-3-(2-phenoxyethyl)urea: Lacks the p-tolyl group, which may affect its reactivity and applications.
1-(2-(2-Hydroxyethoxy)ethyl)-3-(2-phenoxyethyl)urea: Similar structure but without the p-tolyl substitution, potentially altering its chemical behavior.
Uniqueness: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea is unique due to the presence of both hydroxyethoxy and phenoxyethyl groups along with a p-tolyl moiety. This combination of functional groups provides a distinct set of chemical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-16-7-9-17(10-8-16)19(26-14-12-23)15-22-20(24)21-11-13-25-18-5-3-2-4-6-18/h2-10,19,23H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJZCKMJBWJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)
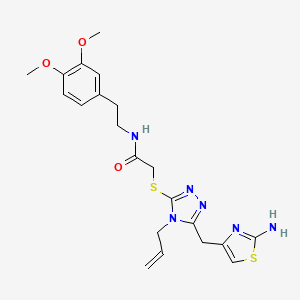

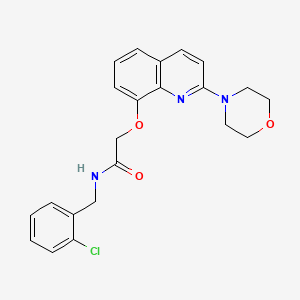
![N-(3-chloro-4-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2708220.png)
![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)
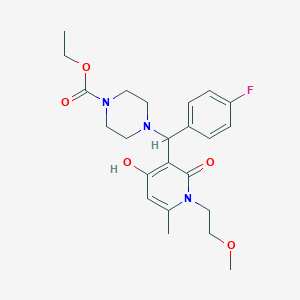
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)
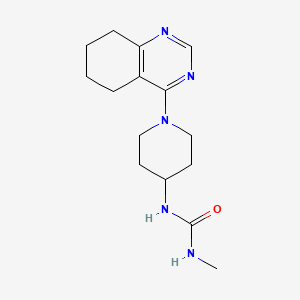
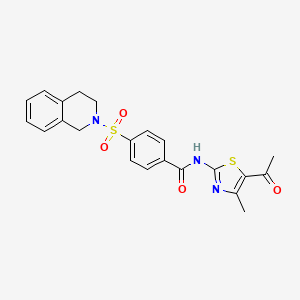
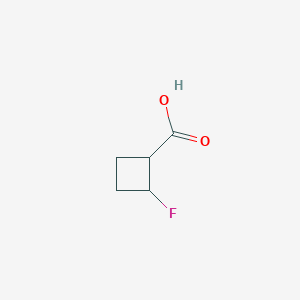
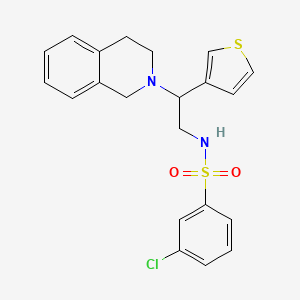

![N-[3-(methylsulfanyl)phenyl]oxane-4-carboxamide](/img/structure/B2708235.png)
